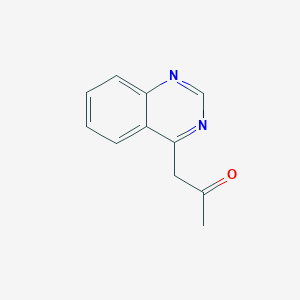

4-Acetonylquinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-quinazolin-4-ylpropan-2-one |

InChI |

InChI=1S/C11H10N2O/c1-8(14)6-11-9-4-2-3-5-10(9)12-7-13-11/h2-5,7H,6H2,1H3 |

InChI Key |

YAHOYUMJHRYWAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=NC=NC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for 4 Acetonylquinazoline and Its Derivatives

Established Synthetic Pathways for Quinazoline (B50416) Scaffolds Relevant to 4-Acetonylquinazoline

The construction of the fundamental quinazoline ring is the cornerstone of synthesizing this compound. Over the years, a variety of robust methods have been established, many of which are adaptable for preparing precursors to the target molecule. These methods often begin with readily available anthranilic acid derivatives, 2-aminobenzonitriles, or 2-aminobenzylamines.

Exploration of Multi-Component Reactions (MCRs) for Ring Formation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecular scaffolds by combining three or more starting materials in a single synthetic operation. nih.gov Several MCRs have been developed for the synthesis of quinazolines and their quinazolinone precursors. A common strategy involves the one-pot reaction of an isatoic anhydride, an aldehyde, and an amine or ammonia (B1221849) source. google.comjove.com For instance, the reaction between isatoic anhydride, an aldehyde, and ammonium (B1175870) carbonate can yield 2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to the corresponding quinazolinones. jove.com Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which has been employed to create diverse polycyclic quinazolinones, demonstrating the power of MCRs in rapidly building molecular complexity from simple precursors. nih.gov These methods are valuable for creating a library of substituted quinazoline cores that could then be functionalized at the C-4 position.

Oxidative Cyclization and Condensation Reactions for Quinazoline Ring Construction

Oxidative cyclization represents a direct and efficient method for constructing the quinazoline ring. These reactions typically involve the formation of a dihydroquinazoline (B8668462) intermediate followed by an in-situ oxidation step to furnish the aromatic quinazoline product. A prominent example is the reaction of 2-aminobenzylamines with aldehydes. frontiersin.org The initial condensation forms a Schiff base, which then undergoes intramolecular cyclization. The resulting dihydroquinazoline is then oxidized to the final product. Various oxidants can be employed, including molecular oxygen, often in conjunction with a catalyst. frontiersin.org

Another approach involves the oxidative cyclization of isatins with amidine hydrochlorides, promoted by reagents like tert-butyl hydroperoxide, to yield quinazolin-4(3H)-ones at room temperature. umn.edu Furthermore, PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has been used to create complex fused systems, showcasing the utility of oxidative methods in building elaborate structures on the quinazoline core. mdpi.comnumberanalytics.com Copper-catalyzed oxidative multicomponent annulation reactions have also been developed for the direct synthesis of quinazolinones from simple starting materials, releasing only water as a byproduct. Current time information in Bangalore, IN.

Strategic Employment of Dehydrogenation Methodologies

Dehydrogenative coupling reactions have emerged as a powerful, atom-economical strategy for heterocycle synthesis, avoiding the need for pre-functionalized substrates. In the context of quinazoline synthesis, transition-metal catalysts, particularly those based on ruthenium and nickel, have been effective. acs.orgrsc.org A ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines, for example, selectively forms the quinazoline ring system. rsc.org The mechanism is believed to involve the formation of an imine intermediate, followed by ruthenium-catalyzed cyclization and dehydrogenation. rsc.org Similarly, nickel(II) catalysts have been used for the dehydrogenative synthesis of quinazolines from readily accessible starting materials like alcohols and amines, proceeding through a biomimetic condensation/coupling pathway. acs.org These methods provide a direct route to the aromatic quinazoline core, which is essential for the synthesis of this compound.

Development of Novel and Efficient Synthetic Routes to this compound

While the methods described above are effective for constructing the quinazoline ring, the specific and efficient introduction of an acetonyl group at the C-4 position requires dedicated strategies. Novel approaches leveraging modern catalytic systems offer promising solutions for this transformation.

Transition Metal-Catalyzed Processes for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgrsc.orgresearchgate.net For the synthesis of this compound, the most direct approach involves the cross-coupling of a 4-haloquinazoline with an appropriate acetone (B3395972) nucleophile equivalent. The C-4 position of the quinazoline ring is particularly activated towards nucleophilic substitution and oxidative addition of metal catalysts due to the electronic influence of the adjacent N-3 nitrogen atom. mdpi.com This makes 4-chloro- or 4-bromoquinazolines ideal substrates for such reactions.

Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are well-suited for this purpose. A plausible and efficient route to this compound would involve the palladium-catalyzed coupling of 4-chloroquinazoline (B184009) with an acetone enolate derivative, such as 1-(tributylstannyl)propan-2-one (for a Stille coupling) or the potassium salt of acetone enolate.

Table 1: Examples of Transition Metal-Catalyzed C-4 Substitution of Quinazolines This table presents examples of C-C bond formation at the C-4 position of the quinazoline ring using various transition metal-catalyzed cross-coupling reactions, illustrating the general applicability of the strategy for synthesizing 4-substituted derivatives.

| Quinazoline Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-dichloroquinazoline | tert-butylmagnesium chloride | CuI, THF, rt | 4-tert-butyl-2-chloroquinazoline | 92 | mdpi.com |

| 6-bromo-4-chloro-8-iodo-2-phenylquinazoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 6-bromo-8-iodo-2,4-diphenylquinazoline | 90 | nih.gov |

| 4,6-dichloro-2-phenylquinazoline | 4-methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/EtOH/H₂O | 6-chloro-4-(4-methoxyphenyl)-2-phenylquinazoline | 47 | mdpi.com |

| 2,4-dichloro-6,7-dimethoxyquinazoline | tert-butylmagnesium chloride | CuI, THF, rt | 4-tert-butyl-2-chloro-6,7-dimethoxyquinazoline | 63 | mdpi.com |

Organocatalytic Systems in the Synthesis of this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and biocatalysis. numberanalytics.com It offers the advantages of being environmentally benign, cost-effective, and less sensitive to air and moisture. umn.edunumberanalytics.com While specific organocatalytic methods for the direct synthesis of this compound are not yet widely reported, the principles of organocatalysis can be strategically applied.

Firstly, organocatalysts can be employed to efficiently construct the quinazoline core itself. For example, Brønsted acids like 3,5-bis(trifluoromethyl)phenyl ammonium hexafluorophosphate (B91526) (BFPHP) have been shown to be effective catalysts for the synthesis of quinazolines. researchgate.net Chiral phosphoric acids and proline derivatives are also widely used in asymmetric synthesis and could be applied to create chiral quinazoline intermediates. beilstein-journals.org

Secondly, for the introduction of the side chain, organocatalytic principles could be envisioned. A potential, albeit challenging, strategy could involve a tandem Michael addition-cyclization sequence. For instance, a suitably functionalized 2-aminobenzonitrile (B23959) could act as a nucleophile in an organocatalyzed Michael addition to an α,β-unsaturated ketone derived from acetone, followed by cyclization to form the desired product. The development of such a route would represent a significant advancement in the novel application of organocatalysis. beilstein-journals.orgorganic-chemistry.org

Table 2: Overview of Organocatalytic Approaches to Heterocycle Synthesis This table summarizes general organocatalytic strategies that are relevant to the synthesis of the quinazoline core or could be adapted for side-chain introduction.

| Reaction Type | Catalyst Type | Substrates | Relevance to this compound | Reference |

|---|---|---|---|---|

| Quinazoline Synthesis | Brønsted Acid (e.g., BFPHP) | 2-aminobenzylamines, nitriles | Efficient formation of the core quinazoline ring system. | researchgate.net |

| Asymmetric Michael Addition | Diarylprolinol Silyl Ether | Aldehydes, Nitroolefins | Potential strategy for C-C bond formation to build the acetonyl side chain. | organic-chemistry.org |

| Tandem Oxa-Michael-Aldol | Diarylprolinol Ether | (2-hydroxyphenyl)-2-oxoacetates, Alkynals | Demonstrates complex cascade reactions for heterocycle formation. | beilstein-journals.org |

| Thiochromene Synthesis | Diphenylpyrrolinol Silyl Ether | 2-mercaptobenzaldehydes, α,β-unsaturated aldehydes | Analogous tandem reaction for building fused heterocyclic systems. | beilstein-journals.org |

Principles of Green Chemistry in Synthetic Design

The integration of green chemistry principles into the synthetic design for this compound and its derivatives is pivotal for developing environmentally benign and sustainable processes. mit.edu This approach focuses on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. organic-chemistry.orgwikipedia.org Key strategies include the use of alternative reaction media, maximizing atom economy, and employing catalytic methods over stoichiometric reagents. mit.eduorganic-chemistry.org

Implementation of Solvent-Free and Aqueous Reaction Media

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution. ijrap.netdergipark.org.tr Consequently, a major focus of green chemistry is the replacement of these solvents with more environmentally friendly alternatives, such as water, or eliminating them entirely through solvent-free reactions. wikipedia.orgijrap.net

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Reactions in aqueous media are not only environmentally benign but can also be easy to handle and devoid of carcinogenic effects. niscpr.res.in For instance, surfactant-mediated systems in water have been developed for the green synthesis of quinazolinone derivatives, allowing for high yields at room temperature and simplifying the purification process. ej-chem.org Microwave-assisted synthesis in an aqueous medium has also been reported as a fast and eco-friendly method for producing new quinazoline derivatives. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent, often referred to as neat or solid-state reactions, minimizes waste and can lead to higher reaction rates and yields. ijrap.netdergipark.org.tr These reactions are often facilitated by grinding the reactants together or by using microwave irradiation. ijrap.net For example, a one-pot, solvent-free, multi-component green methodology has been developed for quinazoline synthesis using an ionic liquid catalyst, which is notable for its stability and recyclability. nih.gov Similarly, base-catalyzed, solvent-free autocondensation reactions have proven highly effective, achieving yields up to 95%. nih.gov The use of recyclable catalysts, such as magnetic nanoparticle-supported copper, further enhances the green credentials of solvent-free approaches by allowing for easy separation and reuse of the catalyst. nih.gov

| Synthetic Approach | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Classical Condensation | Organic Solvents (e.g., DMF, Toluene) | High Temperature, Long Reaction Times | Traditional, well-established | ijrap.net |

| Surfactant-Mediated Synthesis | Water | Room Temperature | Eco-friendly, high yield, easy purification | ej-chem.org |

| Microwave-Assisted Synthesis | Aqueous Medium | Microwave Irradiation | Fast, eco-friendly | rsc.org |

| Catalytic Solvent-Free Synthesis | None | Grinding or Heating | Reduced waste, high efficiency, simple work-up | nih.govnih.govnih.gov |

Atom-Economical and Waste-Minimizing Synthetic Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org Reactions with high atom economy, such as addition and multicomponent reactions, are inherently more sustainable as they generate minimal waste. science-revision.co.ukdocbrown.info

Atom Economy in Quinazoline Synthesis: The ideal atom economy is 100%, which is characteristic of reactions where all reactant atoms are found in the single, desired product. science-revision.co.ukdocbrown.info For example, addition reactions like the synthesis of ammonia have a 100% atom economy. docbrown.info In contrast, substitution or elimination reactions generate stoichiometric byproducts, thus lowering their atom economy. acs.org Designing synthetic routes for this compound that favor cycloadditions, tandem reactions, and multicomponent reactions is crucial for maximizing atom economy.

Waste-Minimizing Strategies:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a product that contains significant portions of all reactants. MCRs are highly atom-economical and reduce waste, cost, and time by eliminating the need to isolate intermediates. nih.gov The one-pot, three-component synthesis of quinazoline derivatives using a recyclable nano-catalyst under solvent-free conditions is a prime example of this strategy. nih.gov

Catalytic C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful, waste-reducing strategy. frontiersin.org This approach avoids the need for pre-functionalization of starting materials, which often requires extra synthetic steps and generates waste. frontiersin.orgmdpi.com By directly converting C-H bonds to C-N or C-C bonds, these methods offer a more straightforward and efficient route to functionalized quinazolines. mdpi.com

Use of Eco-Friendly Oxidants: Utilizing molecular oxygen or hydrogen peroxide as the oxidant in synthetic schemes is highly advantageous. organic-chemistry.orgmdpi.com These oxidants are environmentally benign, with water being the only byproduct, which significantly reduces the generation of hazardous waste compared to traditional stoichiometric oxidants. organic-chemistry.orgmdpi.com

| Reaction Type | General Scheme | Atom Economy | Applicability to Quinazoline Synthesis |

|---|---|---|---|

| Addition Reaction | A + B → C | 100% | Ideal for forming the quinazoline ring or adding substituents without generating byproducts. |

| Substitution Reaction | A-B + C → A-C + B | <100% | Common but less efficient; generates byproduct B. |

| Multicomponent Reaction | A + B + C → D | High | Highly efficient for one-pot synthesis of complex quinazoline derivatives. nih.gov |

Asymmetric Synthesis for Stereoselective Access to Chiral Analogs

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. For derivatives of this compound that possess one or more chiral centers, asymmetric synthesis provides the tools to selectively produce a single desired enantiomer. Research has focused on developing stereoselective methods for related quinazolinone scaffolds, which are directly applicable to chiral analogs of this compound.

An efficient three-step synthesis of chiral 3H-quinazoline-4-one derivatives from commercial starting materials has been reported, affording products with high enantiomeric purity (ee >93%). acs.orgacs.orgnih.gov This method involves a Mumm reaction of an imidoyl chloride with a chiral α-amino acid, followed by a reductive cyclization. acs.orgacs.org The chirality from the amino acid is effectively transferred to the final quinazolinone product, and the mild conditions of the cyclization step prevent epimerization of the chiral center. acs.org This approach has been shown to be superior to other methods, especially for sterically hindered substrates. acs.orgacs.orgnih.gov

Recent advances in catalytic asymmetric synthesis have further expanded the toolbox for creating chiral quinazolinones. mdpi.com These methods include:

Organocatalysis: An N-acylation reaction catalyzed by an organocatalyst has been used to generate N–N axially chiral quinazolinone derivatives with excellent enantioselectivity (85–97% ee) and diastereoselectivity (dr >19:1). mdpi.com

Peptide-Catalyzed Halogenation: Peptide catalysts have been employed for the atroposelective bromination of 3-arylquinazolin-4(3H)-ones, yielding axially chiral products. mdpi.com

Engineered Enzymes: Directed evolution has been used to engineer a flavin-dependent halogenase to perform site- and atroposelective halogenations on a quinazolinone scaffold. mdpi.com

The presence of a chiral substituent at the 2-position of a quinazolinone can also be used to direct the diastereoselective aziridination of prochiral alkenes, demonstrating reagent-controlled synthesis. researchgate.net

| Strategy | Key Reagents/Catalysts | Type of Chirality | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Reductive Cyclization | Chiral α-amino acids | Central | >93% | acs.orgacs.orgnih.gov |

| Organocatalytic N-Acylation | Benzamides, Cinnamic anhydride | Axial (N-N) | 85-97% | mdpi.com |

| Peptide-Catalyzed Bromination | Peptide C1, Brominating agent | Axial (C-N) | Not specified | mdpi.com |

| Biocatalytic Halogenation | Engineered RebH enzyme | Axial (C-N) | Not specified | mdpi.com |

Application of Flow Chemistry Technologies in Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. syrris.combeilstein-journals.org These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety profiles for hazardous reactions, and straightforward scalability. syrris.combeilstein-journals.orgresearchgate.net This technology is increasingly being applied to the synthesis of heterocyclic compounds, including quinazolines and their derivatives. chim.itindiascienceandtechnology.gov.inscielo.br

Reaction Optimization and Telescoping in Continuous Flow Reactors

Continuous flow reactors are ideal platforms for reaction optimization. youtube.com By systematically varying parameters such as flow rate (which determines residence time), temperature, pressure, and reagent stoichiometry, optimal conditions can be identified rapidly while consuming minimal material. nih.govresearchgate.net Automated flow systems can perform numerous experiments in a walk-away fashion, with inline analysis providing real-time data to guide the optimization process. youtube.comrsc.org For instance, Design of Experiments (DoE) can be integrated with flow reactors to statistically determine the optimal conditions for yield or purity in a multi-variable system. nih.govresearchgate.net

| Parameter | Method of Control | Impact on Reaction |

|---|---|---|

| Residence Time | Adjusting pump flow rate and reactor volume | Determines how long reactants spend in the heated/catalyzed zone. nih.gov |

| Temperature | Heating/cooling modules for the reactor coil | Affects reaction rate and selectivity. nih.gov |

| Pressure | Back-pressure regulators | Allows for superheating of solvents above their atmospheric boiling points, dramatically increasing reaction rates. syrris.com |

| Stoichiometry | Adjusting relative flow rates of reactant pumps | Enables fine-tuning of molar ratios for optimal conversion and yield. nih.gov |

Scalability Considerations for Research and Process Development

One of the most compelling features of continuous flow chemistry is its inherent scalability. beilstein-journals.orgdntb.gov.ua Scaling up a reaction in a batch reactor is often problematic, as the surface-area-to-volume ratio decreases, leading to inefficient heat transfer and mixing challenges. In contrast, scaling up a flow process can often be achieved by simply running the system for a longer period or by "numbering up"—running multiple reactors in parallel. beilstein-journals.org

The excellent heat and mass transfer characteristics of microreactors remain consistent upon scale-up, ensuring that the optimized reaction conditions developed on a small scale are directly transferable to larger production scales. syrris.com This predictability reduces the time and resources required for process development. The ability to handle hazardous reagents and intermediates safely within a closed, controlled flow system also makes it an attractive technology for industrial-scale synthesis. syrris.com Continuous flow processes have been developed for the scalable synthesis of various pharmaceutical intermediates, demonstrating the technology's readiness for process development. dntb.gov.uagoflow.at For example, a continuous flow protocol for a key intermediate of Gefitinib was shown to be highly efficient, with a total residence time of just 18.5 minutes and a total yield of 85.1%, showcasing a process well-suited for scale-up. acs.org

Elucidation of Chemical Reactivity and Transformation Mechanisms of 4 Acetonylquinazoline

Mechanistic Studies of Reaction Pathways

The reaction mechanisms of 4-Acetonylquinazoline are a composite of the reactivities of the quinazoline (B50416) nucleus and the acetonyl side chain. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring significantly influences the electron distribution across the entire molecule, creating specific sites for nucleophilic and electrophilic attack.

Nucleophilic Attack: The quinazoline ring is generally susceptible to nucleophilic attack, particularly at the C4 position. This is due to the polarization of the C4-N3 bond, which makes the C4 carbon atom electron-deficient. In this compound, this position is already substituted, however, the principle of heightened electrophilicity at C4 remains. Nucleophilic aromatic substitution (SNAr) is a common mechanism for quinazoline derivatives, especially when a good leaving group is present at the C4 position. For instance, in 2,4-dichloroquinazoline, nucleophilic attack preferentially occurs at the C4 position. While the acetonyl group is not a typical leaving group, its linkage to the electrophilic C4 position can influence reactions at the side chain.

The carbonyl carbon of the acetonyl group is a primary electrophilic site. It can be attacked by a wide range of nucleophiles, such as organometallic reagents, hydrides, and amines, leading to the formation of alcohols or imines, respectively. The reaction with amines to form an imine (Schiff base) is typically acid-catalyzed and proceeds via a tetrahedral intermediate.

Electrophilic Attack: The quinazoline ring is generally resistant to electrophilic substitution on the pyrimidine ring due to its π-deficient character. When electrophilic substitution does occur, it is more likely to take place on the benzene (B151609) ring, which is comparatively electron-rich. The directing influence of the fused pyrimidine ring and the acetonyl substituent would determine the precise position of substitution.

The α-carbon of the acetonyl group is a key site for electrophilic attack, but this occurs via its enol or enolate form. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the quinazoline ring. In the presence of a base, an enolate is formed, which is a potent nucleophile and can react with various electrophiles, such as alkyl halides (alkylation) or aldehydes (aldol condensation).

Tautomerism: A significant aspect of the reactivity of this compound is the potential for keto-enol tautomerism in the acetonyl side chain. The equilibrium between the keto form (containing the C=O group) and the enol form (containing a C=C double bond and a hydroxyl group) is a dynamic process. Generally, for simple ketones, the keto form is overwhelmingly favored. However, the enol form is the reactive species in many acid- and base-catalyzed reactions of the α-carbon. The stability of the enol tautomer can be influenced by factors such as conjugation and intramolecular hydrogen bonding. In the case of this compound, the enol form would be in conjugation with the quinazoline ring system, which could potentially increase its population at equilibrium compared to simple aliphatic ketones.

The quinazoline ring itself can exhibit tautomerism, particularly in its substituted derivatives like quinazolinones. For this compound, the primary tautomeric equilibrium of interest is that of the acetonyl side chain.

Rearrangement Processes: While major skeletal rearrangements of the quinazoline ring are not common under typical reaction conditions, rearrangements involving substituents are possible. For instance, during certain synthetic procedures of quinazoline derivatives, Dimroth rearrangements have been observed, which involve the transposition of a nitrogen atom and its substituent within the heterocyclic ring. However, for the pre-formed this compound, such rearrangements are less likely. Reactions involving the acetonyl side chain could potentially lead to rearrangements depending on the reaction conditions and intermediates formed.

Quantitative Kinetic and Thermodynamic Analysis of Reactions

A quantitative understanding of the reactions of this compound involves the determination of reaction rates and the thermodynamic parameters that govern the position of chemical equilibria. Due to the lack of specific experimental data for this compound, the principles of kinetic and thermodynamic analysis are discussed in the context of related quinazoline derivatives.

The rate of a chemical reaction is quantified by its rate constant (k). For reactions involving quinazoline derivatives, such as nucleophilic aromatic substitution, the rate constant can be determined by monitoring the concentration of reactants or products over time using techniques like UV-Vis spectroscopy or NMR.

The temperature dependence of the rate constant is described by the Arrhenius equation, which allows for the determination of the activation energy (Ea). The activation energy represents the minimum energy barrier that must be overcome for a reaction to occur. For example, in the nucleophilic aromatic substitution of 2,4-dichloroquinazoline, the activation energy for the substitution at the C4 position is lower than that at the C2 position, indicating a faster reaction rate at C4. This is consistent with the observed regioselectivity.

Table 1: Representative Activation Energies for Nucleophilic Aromatic Substitution on a Dichloro-Quinazoline Precursor

| Position of Substitution | Activation Energy (kcal/mol) |

| C4 | Lower |

| C2 | Higher |

| Note: This table illustrates the relative activation energies for a related quinazoline derivative to demonstrate the principles of kinetic control in substitution reactions. Specific values for this compound are not available. |

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

Enthalpy (ΔH): The enthalpy change of a reaction is related to the difference in bond energies between the reactants and products. Exothermic reactions (negative ΔH) release heat and are generally favored. For instance, the enthalpy of formation of quinazoline-2,4(1H,3H)-dione has been experimentally and computationally determined, providing insight into its thermodynamic stability.

Entropy (ΔS): The entropy change reflects the change in disorder or randomness during a reaction. Reactions that result in an increase in the number of molecules or greater conformational freedom typically have a positive ΔS, which contributes favorably to the Gibbs free energy change.

The equilibrium constant (K) of a reaction is related to the Gibbs free energy change by the equation ΔG° = -RTlnK. By studying the temperature dependence of the equilibrium constant, the standard enthalpy and entropy changes for the reaction can be determined using the van't Hoff equation.

Table 2: Illustrative Thermodynamic Data for a Quinazoline Derivative

| Thermodynamic Parameter | Value (kJ/mol) |

| Standard Molar Enthalpy of Formation (gas phase) | -271.1 ± 3.3 |

| Note: The data presented is for quinazoline-2,4(1H,3H)-dione and serves as an example of the thermodynamic parameters that can be determined for quinazoline-based compounds. |

Chemical Stability and Degradation Pathways in Diverse Environments

The stability of this compound is a critical aspect of its chemical profile. Degradation can occur through various pathways, including hydrolysis, oxidation, and photodegradation, depending on the environmental conditions.

The quinazoline ring is reported to be stable in cold, dilute acidic and alkaline solutions. However, upon heating, it can undergo hydrolysis. scispace.com The pyrimidine ring can be cleaved, leading to the formation of derivatives of 2-aminobenzaldehyde. wikipedia.org The acetonyl substituent may also be susceptible to hydrolysis under harsh acidic or basic conditions, although this is less common for ketones compared to esters or amides.

Oxidative degradation is another potential pathway. N-heterocyclic compounds can be oxidized, leading to the formation of N-oxides or ring-opened products. The presence of the acetonyl group may also provide a site for oxidative cleavage. The nitrogen atoms in the quinazoline ring can be susceptible to oxidation, and the benzene ring can undergo oxidative degradation under strong oxidizing conditions.

Photodegradation can occur when the molecule absorbs light energy, leading to electronically excited states that can undergo various chemical reactions, such as bond cleavage or rearrangement. The aromatic nature of the quinazoline ring suggests that it will absorb UV light, potentially making it susceptible to photodegradation. The specific degradation products would depend on the wavelength of light and the presence of other reactive species in the environment. Studies on other quinazoline derivatives have shown that they can be stable in solution for extended periods when protected from light.

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and literature has revealed a lack of specific experimental spectroscopic data for the chemical compound this compound. As a result, the detailed and data-rich article on its "Comprehensive Spectroscopic Characterization and Atomic-Level Structural Elucidation," as requested, cannot be generated at this time.

The user's instructions specified a detailed article structure, including sections on advanced Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (Infrared and Raman). This would necessitate access to primary research data, such as chemical shifts and coupling constants from multi-dimensional NMR experiments (COSY, HSQC, HMBC, NOESY), precise mass-to-charge ratios and fragmentation data from HRMS, and vibrational frequencies from IR and Raman spectroscopy.

Multiple targeted searches for this specific information, using various synonyms for the compound such as "1-(quinazolin-4-yl)propan-2-one," did not yield any published studies containing the requisite experimental data. While general information on the spectroscopic techniques themselves and data for related but structurally distinct quinazoline and quinoline derivatives are available, no peer-reviewed articles, spectral databases, or other scholarly sources appear to have characterized this compound and made the data public.

Without this foundational data, any attempt to create the requested article would involve speculation and the generation of hypothetical data based on the expected properties of the quinazoline and acetonyl functional groups. This would not meet the required standards of scientific accuracy and would constitute the presentation of unverified information.

Therefore, until experimental spectroscopic data for this compound is published and becomes publicly accessible, it is not possible to fulfill the request for a thorough and scientifically accurate article based on detailed research findings.

Comprehensive Spectroscopic Characterization and Atomic Level Structural Elucidation of 4 Acetonylquinazoline

Vibrational Spectroscopy (Infrared and Raman)

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Acetonylquinazoline, the FT-IR spectrum is expected to be characterized by a series of distinct absorption bands corresponding to the vibrations of its constituent bonds.

The quinazoline (B50416) ring system would exhibit characteristic C-H stretching vibrations of the aromatic protons, typically appearing in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the fused heterocyclic rings are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ range.

The acetonyl substituent (-CH₂-CO-CH₃) would introduce several key vibrational modes. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration is anticipated around 1715 cm⁻¹, a hallmark of aliphatic ketones. The presence of the methylene (-CH₂-) and methyl (-CH₃) groups will be evidenced by C-H stretching vibrations in the 2950-2850 cm⁻¹ region and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretching | Aromatic (Quinazoline) |

| 2950-2850 | C-H Stretching | Aliphatic (-CH₂, -CH₃) |

| ~1715 | C=O Stretching | Ketone (Acetonyl) |

| 1650-1450 | C=N and C=C Stretching | Quinazoline Ring |

| ~1450 | C-H Bending | Methylene (-CH₂) |

| ~1375 | C-H Bending | Methyl (-CH₃) |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Assignment

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be rich in information, providing a unique molecular fingerprint.

The quinazoline ring should give rise to strong Raman signals. The symmetric "ring breathing" modes of the aromatic system, which involve the concerted expansion and contraction of the rings, are typically observed as sharp, intense peaks in the low-frequency region. Aromatic C-H in-plane bending vibrations are also expected to be Raman active.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

The UV-Vis absorption spectrum of this compound will be dominated by the electronic transitions within the quinazoline chromophore. Quinazoline and its derivatives typically exhibit two main absorption bands in the UV region. researchgate.net These correspond to π → π* transitions within the aromatic system. A shorter wavelength band is generally attributed to the π → π* transition in the benzene (B151609) part of the molecule, while a longer wavelength band arises from the π → π* transition in the pyrimidine (B1678525) ring. researchgate.net

For this compound, these bands are expected to appear in the range of 220-350 nm. The exact position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. The acetonyl group, being an auxochrome, may cause a slight shift in the absorption maxima compared to the unsubstituted quinazoline.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~220-270 nm | π → π | Benzene Ring |

| ~270-350 nm | π → π | Pyrimidine Ring |

Fluorescence Spectroscopy for Photophysical Properties and Emission Characteristics

Many quinazoline derivatives are known to be fluorescent, and it is plausible that this compound would exhibit emission properties. nih.gov Upon excitation at a wavelength corresponding to its absorption maxima, the molecule could relax to the ground state by emitting a photon.

The fluorescence emission spectrum would be expected at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, and the fluorescence lifetime are key photophysical parameters that would require experimental determination. The emission characteristics are often sensitive to the molecular environment, such as solvent polarity and pH.

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While no specific crystal structure for this compound has been reported in the searched literature, a hypothetical crystal structure can be discussed based on related compounds.

If suitable crystals of this compound were grown, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking. For instance, the crystal structure of 4-methoxyquinazoline shows π-π stacking interactions that lead to a herringbone packing arrangement. nih.gov Similar interactions could be expected for this compound, potentially influencing its physical properties.

Strategies for Solving the Crystallographic Phase Problem

The determination of a crystal structure from diffraction data is not straightforward due to the "phase problem." While the intensities of the diffracted X-rays can be measured, the phase information, which is essential for reconstructing the electron density map of the molecule, is lost during the experiment. For a small organic molecule like this compound, several well-established methods are employed to solve this phase problem:

Direct Methods: This is the most common approach for small molecules. It utilizes statistical relationships between the phases of the measured reflections. Based on the principle that the electron density in a crystal is never negative and is composed of discrete atoms, direct methods can often determine the phases directly from the diffraction intensities. The success of direct methods is highly dependent on the quality and resolution of the diffraction data.

Patterson Methods: This technique involves the calculation of a Patterson function, which is a Fourier transform of the squared structure factor amplitudes (which are derived from the intensities). The resulting map does not show atomic positions directly but rather the vectors between atoms in the crystal structure. For molecules containing one or more heavy atoms (i.e., atoms with a high atomic number), the vectors between these heavy atoms dominate the Patterson map, allowing for their positions to be determined. Once the positions of the heavy atoms are known, their contribution to the phases can be calculated, which can then be used to determine the positions of the lighter atoms.

Charge Flipping: This is a more recent iterative algorithm that operates in both reciprocal and real space. It starts with random phases and iteratively modifies the electron density map by "flipping" the sign of the electron density in regions where it is below a certain threshold. This process is repeated until a chemically sensible solution is obtained.

For a compound like this compound, which is composed of carbon, hydrogen, nitrogen, and oxygen, direct methods would be the most likely strategy to successfully solve the crystallographic phase problem, provided that a single crystal of suitable size and quality can be grown.

Computational Chemistry Investigations and Theoretical Modeling of 4 Acetonylquinazoline

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and thermodynamic properties of a molecule like 4-Acetonylquinazoline over time.

The biological activity of a small molecule is often intrinsically linked to its three-dimensional shape and flexibility. MD simulations can be employed to explore the conformational landscape of this compound in a solvent, mimicking physiological conditions. oup.com

Key Insights from Conformational Analysis:

Identification of Stable Conformers: Simulations can reveal the most energetically favorable shapes (conformers) of this compound in solution.

Dihedral Angle Analysis: By tracking the rotation around key single bonds, such as the bond connecting the quinazoline (B50416) ring to the acetonyl group, it is possible to understand the range of motion and the preferred orientations of these substituents.

Flexibility Mapping: The root-mean-square fluctuation (RMSF) of each atom can be calculated to identify the most flexible regions of the molecule.

A hypothetical analysis of a 100-nanosecond MD simulation of this compound in water might yield the following data on its key dihedral angle:

| Dihedral Angle (N1-C2-Cα-Cβ) | Population (%) |

| -150° to -180° | 45% |

| -60° to -90° | 30% |

| 60° to 90° | 25% |

This table is illustrative and represents the type of data that would be generated from an MD simulation.

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. MD simulations explicitly model the interactions between the solute (this compound) and the solvent molecules (e.g., water), providing insights into solvation dynamics. acs.org

Understanding Solute-Solvent Interactions:

Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of this compound. This can highlight important hydrogen bonding or hydrophobic interactions.

Solvation Shell Analysis: The number and residence time of solvent molecules in the immediate vicinity of the solute can be quantified, offering a picture of the local solvent environment.

Free Energy of Solvation: This thermodynamic quantity, which can be estimated from simulations, is crucial for understanding the molecule's solubility and partitioning behavior between different environments. nih.gov

Should this compound be investigated as a potential ligand for a protein target, MD simulations are invaluable for understanding the dynamics and stability of the protein-ligand complex. nih.govresearcher.lifenih.govresearchgate.net This is a critical component of Structure-Activity Relationship (SAR) studies.

Assessing Binding Stability:

Root-Mean-Square Deviation (RMSD): By monitoring the RMSD of the ligand within the protein's binding site over the course of the simulation, one can assess the stability of the binding pose. A low and stable RMSD suggests a stable interaction. chemrxiv.org

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between this compound and the protein's amino acid residues can be tracked, identifying key interactions that contribute to binding affinity.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity. sciepub.com

Structure-Based Computational Design Methodologies

Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize potential ligands. nih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. eurofinsdiscovery.comnih.gov

Pharmacophore Modeling: Based on the structure of this compound and its interactions with a hypothetical target, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for binding, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Similarity Searching: If this compound demonstrates desirable activity, its chemical fingerprint can be used to search for structurally similar compounds in chemical databases, potentially identifying analogs with improved properties.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciepub.comcomputabio.comnih.gov

Predicting Binding Poses: Docking algorithms can place this compound into the binding site of a target protein in various orientations and conformations, scoring each pose based on a scoring function. The top-ranked poses represent the most likely binding modes.

Estimating Binding Affinity: The scoring functions used in docking provide an estimate of the binding affinity, often in the form of a docking score or an estimated free energy of binding. This allows for the ranking of different potential ligands. nih.gov

A hypothetical docking study of this compound against a protein kinase might produce the following results:

| Docking Pose | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | MET793, LYS745, ASP855 |

| 2 | -7.9 | CYS797, LEU844 |

| 3 | -7.2 | GLU762, THR790 |

This table is for illustrative purposes to show the type of output from a molecular docking study.

Mechanistic Studies of 4 Acetonylquinazoline and Its Analogs in Biological Systems in Vitro Focus

Enzyme Inhibition Mechanism Studies (In Vitro)

In vitro enzyme assays are fundamental to understanding the mechanism of action of bioactive compounds. For quinazoline (B50416) derivatives, these studies have been crucial in identifying specific enzyme targets and characterizing the nature of the inhibitory interactions.

The potency of an enzyme inhibitor is quantitatively expressed through parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under the experimental conditions. It is a practical measure of inhibitor potency, while the Ki is a more absolute measure of binding affinity.

A number of studies have quantified the inhibitory activity of quinazoline analogs against various enzymes. For instance, a novel 4-hydroxyquinazoline (B93491) derivative, referred to as compound B1, demonstrated potent inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) with an IC50 value of 63.81 ± 2.12 nM. mdpi.com Although this was weaker than the established PARP inhibitor Olaparib, an IC50 value under 100 nM confirms that the compound effectively binds to and inhibits the enzyme in vitro. mdpi.com

In the context of cancer cell lines that overexpress specific enzymes, IC50 values can indicate target engagement. Studies on 4-anilinoquinazoline (B1210976) derivatives designed to target the Epidermal Growth Factor Receptor (EGFR) have identified potent compounds. For example, two derivatives, (30) and (33), were found to be highly effective against the A431 skin epidermoid carcinoma cell line, which overexpresses EGFR, showing IC50 values of 3.5 µM and 3 µM, respectively. medchemexpress.cn Similarly, research on a structurally related pyrimido[4′,5′:4,5]thieno(2,3-b)quinoline compound, BPTQ, identified it as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Checkpoint Kinase 2 (CHK2), with IC50 values of 0.54 µM and 1.70 µM, respectively. nih.gov

| Compound/Analog | Enzyme Target | IC50 Value | Reference |

|---|---|---|---|

| Compound B1 (4-Hydroxyquinazoline derivative) | PARP1 | 63.81 ± 2.12 nM | mdpi.com |

| Compound 30 (4-Anilinoquinazoline derivative) | EGFR (in A431 cells) | 3.5 µM | medchemexpress.cn |

| Compound 33 (4-Anilinoquinazoline derivative) | EGFR (in A431 cells) | 3 µM | medchemexpress.cn |

| BPTQ (Pyrimidothienoquinoline derivative) | VEGFR1 | 0.54 µM | nih.gov |

| BPTQ (Pyrimidothienoquinoline derivative) | CHK2 | 1.70 µM | nih.gov |

Understanding the mode of inhibition is critical for mechanistic elucidation. Enzyme inhibitors are broadly classified based on how they interact with the enzyme and its substrate.

Competitive inhibition occurs when an inhibitor, often structurally similar to the substrate, binds to the enzyme's active site, directly competing with the substrate. tutorchase.comjackwestin.com This form of inhibition can be overcome by increasing the substrate concentration. tutorchase.com

Non-competitive inhibition involves the inhibitor binding to a site other than the active site (an allosteric site). jackwestin.comwikipedia.org This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. wikipedia.orgyoutube.com

Allosteric inhibition is a form of non-competitive inhibition where the inhibitor binds to an allosteric site, causing a conformational change in the enzyme that alters the shape of the active site and prevents the substrate from binding or the reaction from proceeding. tutorchase.comnih.gov

Research has shown that quinazoline analogs can exhibit different modes of inhibition. Many 4-anilinoquinazoline derivatives function as competitive inhibitors of EGFR. researchgate.net They are designed to mimic the adenine (B156593) ring of ATP and compete for binding at the ATP pocket within the EGFR kinase domain, thereby preventing the signal transduction that follows ATP binding. researchgate.netresearchgate.net

Conversely, other quinazoline-based compounds have been developed as allosteric inhibitors. nih.gov For example, the quinazolinone EAI045 was identified as an allosteric EGFR inhibitor that binds to a pocket adjacent to the ATP site. nih.gov This binding stabilizes an inactive conformation of the kinase, providing a non-competitive mechanism of action that can be highly selective and potentially overcome resistance to ATP-competitive inhibitors. nih.gov

The biological activity of 4-acetonylquinazoline and its analogs is defined by their interaction with specific enzyme targets. A significant body of research has focused on their role as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers. The quinazoline scaffold is the basis for several approved EGFR inhibitors. In vitro studies and molecular docking have confirmed that 4-anilinoquinazoline derivatives bind to the kinase domain of EGFR, interacting with key residues such as Val702, Ala719, and Lys721. medchemexpress.cnresearchgate.net

Other Protein Kinases: Beyond EGFR, quinazoline-related structures have been shown to inhibit other kinases. A notable example is the compound BPTQ, which was found through in vitro screening to potently inhibit VEGFR1 and CHK2, both of which are implicated in cancer cell survival and proliferation. nih.gov

Poly(ADP-ribose) polymerase (PARP): PARP enzymes, particularly PARP1, are crucial for DNA repair. mdpi.com The 4-hydroxyquinazoline derivative B1 was identified as a potent inhibitor of PARP1, highlighting that the therapeutic targets of quinazoline analogs extend beyond the kinome. mdpi.com

Cellular Pathway Modulation Research (In Vitro)

Beyond direct enzyme inhibition, in vitro studies on cultured cells are essential to understand how these molecular interactions translate into broader effects on cellular processes.

The inhibition of key enzymes by quinazoline derivatives triggers downstream consequences for intracellular signaling cascades. Mechanistic studies have connected target inhibition to specific cellular outcomes.

For example, the inhibition of PARP1 by the 4-hydroxyquinazoline derivative B1 was shown to induce significant perturbations in primary PARP inhibitor-resistant cell lines. mdpi.com Mechanistic investigation revealed that compound B1 stimulated the formation of intracellular reactive oxygen species (ROS) and induced the depolarization of the mitochondrial membrane. mdpi.comresearchgate.net These events are upstream triggers for the intrinsic apoptotic pathway, ultimately leading to cytotoxicity in the cancer cells. mdpi.com Similarly, the inhibition of VEGFR1 and CHK2 by the related compound BPTQ was also linked to the induction of mitochondrial-mediated apoptosis in human promyelocytic leukemia HL-60 cells. nih.gov

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation represents a significant area of therapeutic research. nih.govcsic.es Small molecules can either disrupt or stabilize these interactions, acting at the direct interface (orthosteric) or at a remote site (allosteric). nih.govresearchgate.net

The mechanism of action of certain quinazoline analogs can be viewed through the lens of PPI modulation. The function of many receptor tyrosine kinases, including EGFR, depends on their ability to form dimers upon ligand binding. Allosteric inhibitors like the quinazolinone EAI045, by binding to a site distinct from the primary interaction domain, can influence the receptor's conformation and its ability to form functional dimers or interact with downstream signaling partners. nih.gov

Furthermore, the quinazoline scaffold is related to other heterocyclic compounds that directly modulate PPIs. For instance, 4-phenyl-2-quinolone derivatives, which can be considered structural analogs, have been shown to act as antimitotic agents by inhibiting the polymerization of tubulin. nih.gov They achieve this by binding to the colchicine-binding pocket, thereby disrupting the crucial protein-protein interactions between tubulin monomers that are necessary for microtubule formation. nih.gov This illustrates the potential for quinazoline-based structures to function as modulators of essential protein-protein assemblies.

Structure-Activity Relationship (SAR) Elucidation

Comprehensive SAR studies specifically for this compound are limited. However, general principles from broader quinazoline chemistry can offer hypothetical insights into how structural modifications might influence biological activity.

Identification of Critical Structural Motifs for Biological Activity

Based on analogous heterocyclic compounds, the critical structural motifs for the biological activity of this compound would likely include:

The Quinazoline Core: This bicyclic system is a recognized "privileged scaffold" in drug discovery, known to interact with a variety of biological targets. The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with protein residues.

The 4-Acetonyl Substituent: The ketone functionality within this side chain could act as a hydrogen bond acceptor. The length and flexibility of the alkyl chain connecting the ketone to the quinazoline ring would also be critical in positioning the molecule within a potential binding site.

Substitutions on the Benzene (B151609) Ring: Modifications at positions 5, 6, 7, and 8 of the quinazoline ring with various functional groups (e.g., methoxy, chloro, fluoro) could significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for a biological target.

Quantitative Assessment of the Impact of Structural Modifications on In Vitro Activity

| Compound | R1 (at C6) | R2 (at C7) | Modification of Acetonyl Side Chain | In Vitro Activity (IC50, µM) |

|---|---|---|---|---|

| 1 (Parent) | H | H | -CH2COCH3 | Data Not Available |

| 2 | OCH3 | H | -CH2COCH3 | Data Not Available |

| 3 | H | OCH3 | -CH2COCH3 | Data Not Available |

| 4 | Cl | H | -CH2COCH3 | Data Not Available |

| 5 | H | H | -CH2CH(OH)CH3 | Data Not Available |

| 6 | H | H | -CH2COCF3 | Data Not Available |

This table is for illustrative purposes only, as specific experimental data for these compounds is not available in the provided search results.

Rational Design of Analogs with Optimized Biological Profiles

The rational design of this compound analogs would be guided by the (currently unavailable) SAR data. The general strategies would involve:

Bioisosteric Replacement: The ketone moiety of the acetonyl group could be replaced with other functional groups that can act as hydrogen bond acceptors, such as an oxime or a hydrazone, to explore different binding interactions.

Substituent Scaffolding: Introduction of various substituents on the quinazoline ring would aim to enhance target affinity and selectivity, as well as to improve pharmacokinetic properties. For instance, small, lipophilic groups are often favored for better cell permeability.

Conformational Constraint: The flexibility of the acetonyl side chain could be restricted by incorporating it into a cyclic system to lock it into a potentially more active conformation.

Without initial biological screening data and a validated biological target for this compound, any current efforts in rational design would be purely speculative. Further foundational research is required to identify the biological context in which this particular quinazoline derivative may have therapeutic potential.

Advanced Applications of 4 Acetonylquinazoline Beyond Direct Bioactivity

Development of Chemosensors and Molecular Probes

The development of selective and sensitive chemosensors is crucial for detecting and quantifying specific analytes in various matrices, including environmental and biological samples. The 4-Acetonylquinazoline scaffold provides a versatile platform for the design of novel chemosensors, with the potential for both fluorescence and colorimetric detection methods.

The design of chemosensors based on this compound would leverage the quinazoline (B50416) ring system as a signaling unit and the acetonyl group as a recognition site. The quinazoline moiety is known to exhibit fluorescence, and modifications to its electronic environment can lead to detectable changes in its emission properties.

A general synthetic strategy to create a variety of this compound-based chemosensors could involve the derivatization of the acetonyl side chain. For instance, the ketone functionality can be condensed with various hydrazines or amines to introduce different analyte-binding groups.

For Metal Ion Sensing: Reaction of this compound with a hydrazine (B178648) derivative, such as 2-hydrazinopyridine, would yield a hydrazone ligand. This new ligand, incorporating the quinazoline fluorophore and a pyridine (B92270) binding site, could selectively chelate with specific metal ions.

For Anion Sensing: The introduction of a urea (B33335) or thiourea (B124793) moiety, by reacting an amino-functionalized this compound derivative with an isocyanate or isothiocyanate, could create a receptor site for anions through hydrogen bonding interactions.

The synthesis would be a multi-step process, starting with the preparation of the this compound core, followed by the functionalization of the side chain to introduce the desired recognition motifs.

| Sensor Type | Target Analyte | Proposed Recognition Moiety | Potential Synthetic Precursor |

| Metal Ion Sensor | Divalent Metal Ions (e.g., Zn²⁺, Cu²⁺) | Hydrazone, Pyridine | 2-Hydrazinopyridine |

| Anion Sensor | Anions (e.g., F⁻, AcO⁻) | Urea, Thiourea | Phenyl isothiocyanate |

The detection mechanism of a this compound-based chemosensor would depend on the nature of the interaction between the analyte and the sensor molecule, leading to a measurable optical response.

Chelation Enhanced Fluorescence (CHEF): For metal ion detection, the binding of a metal ion to the hydrazone derivative of this compound could restrict the C=N bond rotation. This rigidity would suppress non-radiative decay pathways, leading to an enhancement of the fluorescence intensity (a "turn-on" response).

Photoinduced Electron Transfer (PET): A sensor designed with a PET mechanism would involve an electron-donating group (the receptor) and the quinazoline fluorophore. In the absence of the analyte, photoexcitation of the fluorophore is quenched by electron transfer from the receptor. Upon binding of the analyte to the receptor, the electron transfer process is inhibited, resulting in a restoration of fluorescence.

Intramolecular Charge Transfer (ICT): For anion sensing, the binding of an anion to the urea or thiourea group could alter the electron density of the quinazoline ring system. This change in the electronic properties could modulate the ICT process within the molecule, leading to a shift in the fluorescence emission wavelength (a ratiometric response) or a change in the fluorescence intensity.

To be practically useful, a chemosensor must exhibit high selectivity for its target analyte and high sensitivity to detect it at low concentrations.

Selectivity Enhancement:

Imprinting Polymers: Creating a molecularly imprinted polymer (MIP) around the this compound-based sensor could generate cavities with a specific shape and functionality that are complementary to the target analyte, thereby enhancing selectivity.

Hard and Soft Acid-Base (HSAB) Principle: The choice of the binding site can be guided by the HSAB principle. For example, a nitrogen-rich binding site would favor softer metal ions, while an oxygen-rich site would favor harder metal ions.

Sensitivity Enhancement:

Förster Resonance Energy Transfer (FRET): A FRET-based sensor could be designed by coupling the this compound fluorophore with another dye. The binding of the analyte would change the distance or orientation between the two fluorophores, modulating the FRET efficiency and leading to a highly sensitive ratiometric signal.

Nanomaterial Integration: Attaching the this compound sensor to nanoparticles, such as gold nanoparticles or quantum dots, could enhance the signal through mechanisms like localized surface plasmon resonance (LSPR) or by improving the photophysical properties of the sensor.

The development of robust and reliable this compound-based chemosensors could have significant implications for environmental monitoring and advanced analytical applications.

Environmental Monitoring: These sensors could be employed for the in-field detection of heavy metal ion contamination in water sources or for monitoring atmospheric pollutants. A portable sensor device, incorporating the chemosensor on a solid support like a test strip or an optical fiber, would allow for rapid and on-site analysis.

Advanced Analytical Systems: In a laboratory setting, these chemosensors could be integrated into flow injection analysis (FIA) systems or high-throughput screening (HTS) platforms for the automated and rapid analysis of a large number of samples. Their fluorescent properties also make them suitable for use in fluorescence microscopy for imaging the distribution of specific analytes within biological cells.

Catalytic Applications in Organic Synthesis

The structural features of this compound also suggest its potential use as a ligand in metal-mediated catalysis, offering a new class of ligands for facilitating various organic transformations.

The this compound molecule possesses multiple potential coordination sites for metal ions, including the nitrogen atoms of the quinazoline ring and the carbonyl oxygen of the acetonyl side chain. This allows it to act as a bidentate or potentially a tridentate ligand.

Ligand Synthesis and Complexation: The acetonyl side chain can be readily modified to introduce additional donor atoms, thereby tuning the electronic and steric properties of the resulting ligand. For example, reduction of the ketone to an alcohol would create a chiral center and a new coordination site. The synthesized ligands can then be complexed with various transition metals, such as palladium, ruthenium, or copper, to form catalytically active metal complexes.

Potential Catalytic Applications:

Cross-Coupling Reactions: Palladium complexes of this compound-based ligands could be investigated for their catalytic activity in Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and advanced materials.

Asymmetric Catalysis: Chiral ligands derived from this compound could be used in asymmetric catalysis to control the stereochemical outcome of reactions, such as asymmetric hydrogenation or aldol (B89426) reactions. The quinazoline backbone would provide a rigid scaffold to effectively transfer chiral information.

The performance of these catalytic systems would be evaluated based on their activity, selectivity, and turnover number in benchmark reactions.

| Metal | Potential Ligand Derivative | Target Catalytic Reaction |

| Palladium (Pd) | Phosphine-functionalized this compound | Suzuki Cross-Coupling |

| Ruthenium (Ru) | Chiral amino-alcohol derivative | Asymmetric Transfer Hydrogenation |

| Copper (Cu) | Schiff base derivative | Click Chemistry (CuAAC) |

The exploration of this compound in these advanced applications represents a promising frontier in quinazoline chemistry, with the potential to yield novel tools for analytical chemistry and organic synthesis.

Organic Catalysis Facilitated by this compound Derivatives

While the direct use of this compound as an organocatalyst is not extensively documented, the quinazoline scaffold serves as a robust platform for the design of sophisticated chiral ligands for asymmetric catalysis. The rigid, planar structure and the presence of nitrogen atoms for coordination make quinazoline an attractive core for building multidentate ligands.

A notable example is the development of Quinazolinap-Oxazoline (Quinazox) hybrid ligands. These are P,N,N-ligands that incorporate both an axially chiral quinazoline unit and a centrally chiral oxazoline (B21484) moiety. acs.org The synthesis of these ligands demonstrates the chemical versatility of the quinazoline system, allowing for the introduction of other coordinating groups to create a specific chiral environment around a metal center. In studies of palladium(0)-catalyzed asymmetric allylic alkylation, these quinazoline-based ligands have been shown to induce enantioselectivity, with reported enantiomeric excesses (ee's) up to 81%. acs.org

For a compound like this compound, the acetonyl group (-CH₂C(O)CH₃) offers a reactive handle for further chemical modification. It could be functionalized to connect phosphine, oxazoline, or other coordinating groups, thereby creating novel chiral ligands. The quinazoline core would provide the rigid backbone and a nitrogen coordination site, while the synthetically appended groups would complete the coordination sphere, making such derivatives potential candidates for use in various metal-catalyzed asymmetric transformations.

Integration into Advanced Materials Science

The quinazoline moiety is increasingly being integrated as a fundamental building block in the construction of advanced functional materials, including porous organic frameworks and optoelectronic devices. Its aromatic nature, thermal stability, and specific electronic properties are key to these applications.

Incorporation into Functional Polymeric Systems and Organic Frameworks

Recent breakthroughs have demonstrated the successful incorporation of quinazoline units into highly ordered, porous crystalline materials known as Covalent Organic Frameworks (COFs). These materials are of great interest due to their high stability, large surface area, and tunable properties.

Researchers have constructed Quinazoline (Qz)-linked COFs (Qz-COFs) through a one-pot, three-component reaction involving ortho-acylanilines, benzaldehydes, and an ammonium (B1175870) source. nih.gov The resulting Qz-COFs exhibit remarkable chemical stability, withstanding harsh conditions such as strong acids, bases, oxidants, and reductants. nih.gov This robustness makes them suitable for applications in catalysis. For instance, certain Qz-COFs have been shown to act as effective heterogeneous photocatalysts for the aerobic photooxidation of toluene (B28343) and other compounds containing C(sp³)–H bonds under visible light irradiation. nih.govbohrium.com

In a related application, post-synthetic modification has been used to create quinazolinone-anchored COFs. These materials leverage the electron-rich nature of the quinazolinone scaffold for specific functions, such as the highly efficient capture of radioactive iodine from both vapor and water phases. researchgate.net The potential of this compound as a monomer in such systems is significant; its structure could be modified to bear multiple reactive sites (e.g., aldehydes, amines) allowing it to be polymerized into these advanced framework materials. A two-dimensional Q-COF has been predicted via density-functional theory to be an excellent photovoltaic material, possessing a suitable direct band-gap of 1.18 eV and strong optical absorption. rsc.org

Exploration in the Development of Optoelectronic Materials

The quinazoline ring is an effective electron-accepting moiety, making it a valuable component in the design of materials for optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs). By employing a donor-acceptor (D-A) molecular design, where an electron-donating group is attached to the quinazoline acceptor core, researchers can precisely tune the photophysical properties of the resulting compound. rsc.orgnih.gov

This strategy has been used to create a series of fluorescent compounds with emissions spanning the visible spectrum, from blue (414 nm) to orange-red (597 nm). rsc.orgnih.gov The emission color is controlled by the strength of the electron-donating group attached at the 4- or 7-position of the quinazoline. Several of these derivatives exhibit high photoluminescence quantum yields (QY), with some exceeding 80%. rsc.orgnih.gov These materials have been successfully fabricated into blue OLEDs. rsc.org

Furthermore, the quinazoline scaffold has been integrated into advanced Thermally Activated Delayed Fluorescence (TADF) emitters. TADF materials can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. By combining a quinazoline acceptor with donors like phenoxazine (B87303) or spiroacridan, green TADF emitters have been developed. rsc.orgntu.edu.twrsc.org OLEDs fabricated with these quinazoline-based TADF materials have achieved high performance, with external quantum efficiencies (EQE) reaching up to 28%. ntu.edu.twrsc.orgresearcher.life

Below is a table summarizing the performance of selected quinazoline derivatives in optoelectronic applications.

| Compound Description | Max Emission (nm) | PLQY (%) | Device EQE (%) | Reference |

|---|---|---|---|---|

| 2-(3,5-bis(trifluoromethyl)phenyl)-4-(diphenylamino)quinazoline | 450 | 87.6 | N/A | nih.gov |

| 2-(3,5-bis(trifluoromethyl)phenyl)-4-(phenoxazin-10-yl)quinazoline | 514 | 43.3 | N/A | nih.gov |

| Phenoxazine-Quinazoline TADF Emitter (2DPyPh-Qz) | 524 | 96 | 27.5 | rsc.org |

| Spiroacridan-Fluoroquinazoline TADF Emitter (4SpAc5FQN) | 536 (EL) | N/A | 22.1 | rsc.org |

Investigations into Self-Assembly and Supramolecular Architectures

The field of crystal engineering leverages non-covalent interactions to design and construct solid-state materials with desired structures and properties. iucr.org Quinazoline derivatives are valuable building blocks in this field due to their capacity for predictable self-assembly through hydrogen bonding and π–π stacking. iucr.org

Crystal structure analyses of various quinazoline and quinazolinone compounds reveal consistent supramolecular patterns. For example, quinazolinone molecules frequently form centrosymmetric dimers through N—H⋯O hydrogen bonds. iucr.org These dimers can then be linked by weaker C—H⋯N and C—H⋯O interactions to form layered or three-dimensional networks. iucr.org In other structures, such as tetrahydropyrazolo[1,5-c]quinazolines, base-paired dimers are formed via N—H⋯N hydrogen bonds. nih.gov The stability of quinazoline derivatives in complex with protein receptors has also been shown to depend on the stability of hydrogen bond interactions. ugm.ac.id

The structure of this compound is well-suited for forming such supramolecular architectures. The two nitrogen atoms of the quinazoline ring can act as hydrogen bond acceptors. Crucially, the carbonyl oxygen of the acetonyl group provides an additional, strong hydrogen bond acceptor site, enabling the formation of C—H⋯O interactions. The planar, aromatic quinazoline ring system can also readily participate in π–π stacking interactions, which would further stabilize the crystal packing. iucr.org By modifying substituents on the quinazoline ring, it is possible to control these intermolecular forces to guide the assembly of molecules into predictable and functional supramolecular structures. iucr.org

Future Research Directions and Emerging Trends for 4 Acetonylquinazoline Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel 4-Acetonylquinazoline derivatives. nih.govmdpi.com These computational tools can analyze vast datasets to identify complex patterns and relationships between chemical structures and biological activities, thereby guiding the synthesis of more potent and selective molecules. mdpi.com

ML algorithms, a subset of AI, can learn from existing data to make predictions and classifications. mdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML to predict the biological activity of new this compound analogs before they are synthesized. This predictive power allows researchers to prioritize candidates with the highest probability of success, saving significant time and resources. mdpi.com Deep learning, a more advanced form of ML, can be employed for de novo drug design, generating entirely new molecular structures with desired properties. mdpi.commdpi.com

Table 1: Application of AI/ML Models in this compound Research

| AI/ML Model | Application in this compound Research | Potential Outcome |

|---|---|---|

| Random Forest | Development of QSAR models to predict the bioactivity of novel derivatives. | Prioritization of synthetic targets with high predicted potency. |

| Support Vector Machines (SVM) | Classification of compounds as active or inactive against a specific biological target. | Efficient virtual screening of large compound libraries. |

| Recurrent Neural Networks (RNN) | De novo design of novel this compound analogs with desired properties. | Generation of innovative chemical structures beyond existing templates. |

| Graph Convolutional Networks (GCN) | Prediction of ADMET properties based on molecular graph representations. | Early identification of candidates with favorable pharmacokinetic profiles. |

Implementation of High-Throughput Synthesis and Screening Methodologies

To capitalize on the insights gained from computational models, high-throughput synthesis (HTS) and high-throughput screening (qHTS) methodologies are essential. plos.org These technologies enable the rapid creation and evaluation of large libraries of this compound derivatives, dramatically accelerating the drug discovery process. medscape.com

Modern synthetic techniques, such as microwave-assisted organic synthesis and parallel synthesis, can be adapted to produce a diverse range of this compound analogs in a short period. nih.govsemanticscholar.org These methods often offer advantages like reduced reaction times, increased yields, and cleaner reaction profiles. nih.gov